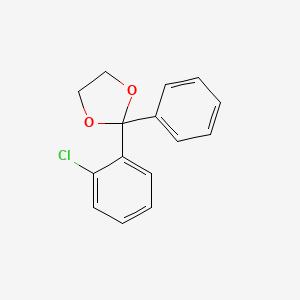
2-Chlorobenzophenone ethylene ketal
Overview
Description
2-Chlorobenzophenone ethylene ketal is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.71 g/mol . The IUPAC name for this compound is 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane .
Synthesis Analysis
The synthesis of acetals and ketals, such as 2-Chlorobenzophenone ethylene ketal, can be achieved through the acetalization and ketalization of aldehydes and ketones with alcohols . This process can proceed smoothly in the presence of 0.1 mol % acid, without the need to remove water . The process has many merits, including the use of commercially available catalysts with low cost and low loadings, a broad substrate scope, a wide range of reaction temperatures, high yields, large-scale preparation, environmental friendliness, and a simple work-up procedure .Molecular Structure Analysis
The molecular structure of 2-Chlorobenzophenone ethylene ketal includes a 1,3-dioxolane ring attached to a phenyl group and a 2-chlorophenyl group . The InChI string representation of the molecule isInChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 . Chemical Reactions Analysis
The acetalization and ketalization of aldehydes and ketones with alcohols, respectively, proceed smoothly in the presence of 0.1 mol % acid . This process has been successfully applied to protect important organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chlorobenzophenone ethylene ketal include a molecular weight of 260.71 g/mol, a XLogP3-AA of 3.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 260.0604073 g/mol, a monoisotopic mass of 260.0604073 g/mol, a topological polar surface area of 18.5 Ų, a heavy atom count of 18, and a complexity of 270 .Scientific Research Applications
Application 1: Ketal Formation in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “2-Chlorobenzophenone ethylene ketal” is used in the formation of ketals, a common procedure in organic chemistry . Ketals are functional groups or reactive intermediates in organic compounds. They are formed by the reaction of an alcohol with a ketone in the presence of an acid catalyst.
- Methods of Application or Experimental Procedures : The process involves acid-catalyzed ketal formation. A modified procedure for dehydrative ketal protections has been disclosed that serves as an alternative to the classic Dean–Stark protocol . This new procedure can outperform the Dean–Stark apparatus on small scales and thus serves as a complementary approach to effect dehydrative ketalizations .
- Results or Outcomes : The results of the study show that this new procedure can be more effective than the traditional Dean-Stark apparatus, especially on small scales .
Application 2: Multi-step Synthesis in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “2-Chlorobenzophenone ethylene ketal” is used in a multi-step synthesis involving a protecting group . This process involves the protection of ethyl acetoacetate to yield ethyl 3-oxobutanoate ethylene ketal (product [A]), followed by double addition of phenylmagnesium bromide with isolation of the protected keto-alcohol 2- (2 methyl-1,3-dioxolan-2-yl)-1,1-diphenylmethanol [B], selective hydrolysis of the ketal to 4-hydroxy-4,4-diphenylbutan-2-one [C], then reduction of [C] to 1,1 diphenylbutan-1,3-diol [D] and dehydration of [C] to conjugated enone 4,4 diphenyl-but-3-en-2- one [E] .
- Methods of Application or Experimental Procedures : The process involves a series of reactions, including protection, addition, isolation, hydrolysis, reduction, and dehydration . Each step requires careful control of the reaction conditions and the use of specific reagents .
- Results or Outcomes : The results of the study show that this multi-step synthesis can be successfully carried out to produce a variety of organic compounds .
Application 3: Protection of Ethyl Acetoacetate
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “2-Chlorobenzophenone ethylene ketal” is used in a multi-step synthesis involving a protecting group . This process involves the protection of ethyl acetoacetate to yield ethyl 3-oxobutanoate ethylene ketal (product [A]), followed by double addition of phenylmagnesium bromide with isolation of the protected keto-alcohol 2- (2 methyl-1,3-dioxolan-2-yl)-1,1-diphenylmethanol [B], selective hydrolysis of the ketal to 4-hydroxy-4,4-diphenylbutan-2-one [C], then reduction of [C] to 1,1 diphenylbutan-1,3-diol [D] and dehydration of [C] to conjugated enone 4,4 diphenyl-but-3-en-2- one [E] .
- Methods of Application or Experimental Procedures : The process involves a series of reactions, including protection, addition, isolation, hydrolysis, reduction, and dehydration . Each step requires careful control of the reaction conditions and the use of specific reagents .
- Results or Outcomes : The results of the study show that this multi-step synthesis can be successfully carried out to produce a variety of organic compounds .
Safety And Hazards
The safety data sheet for Chlorobenzophenone, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions in the study of 2-Chlorobenzophenone ethylene ketal and similar compounds involve the development of new methods for functional group protection and deprotection . As organic synthesis matures, the need for protective groups like acetals and ketals may decrease, but for now, they continue to play an important role in the synthesis of natural and unnatural products .
properties
IUPAC Name |
2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXGGIMSWUGAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641495 | |
| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzophenone ethylene ketal | |
CAS RN |
760192-90-3 | |
| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



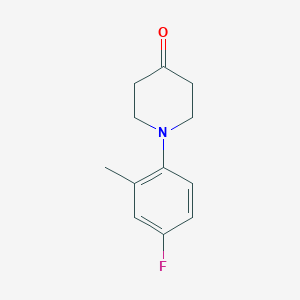
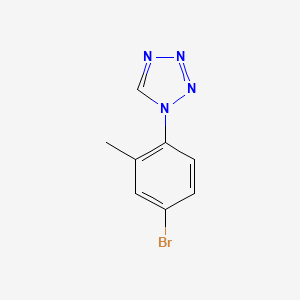
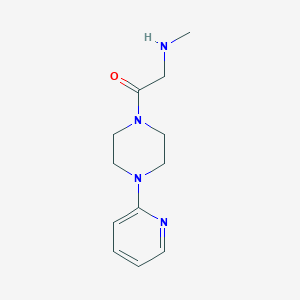
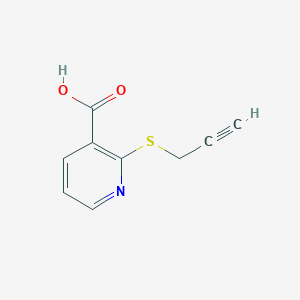
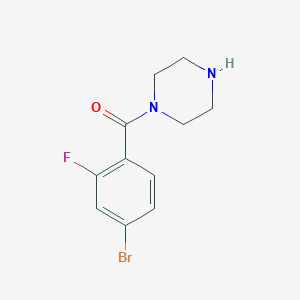
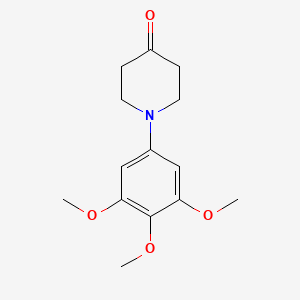
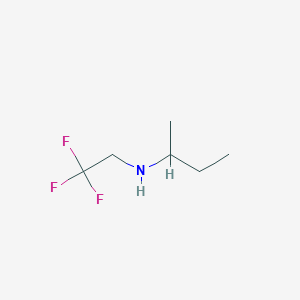
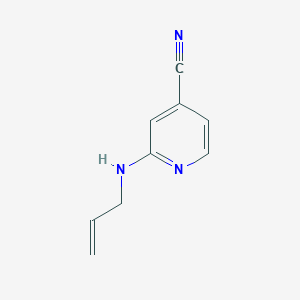
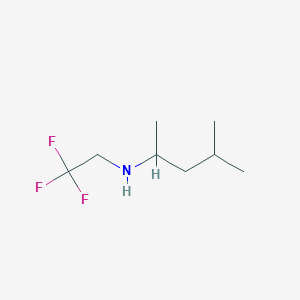
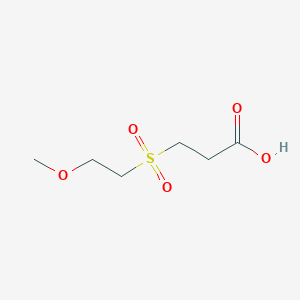
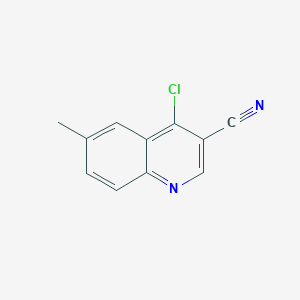
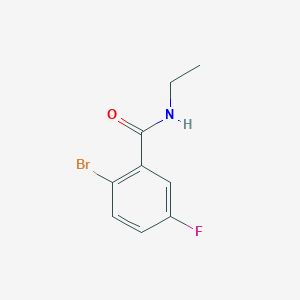
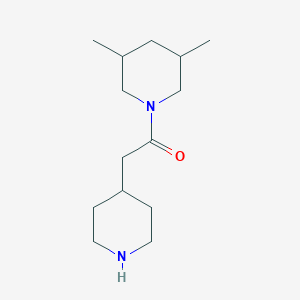
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)